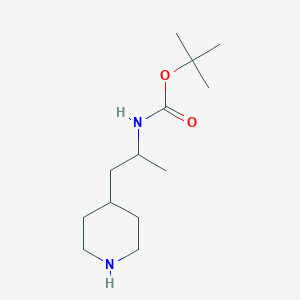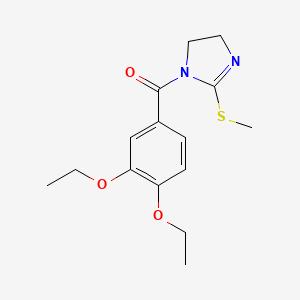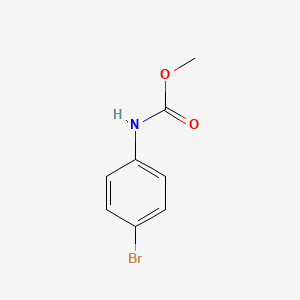
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a piperidine ring, and a propan-2-yl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(piperidin-4-yl)propan-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form secondary amines, especially under catalytic hydrogenation conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Secondary amines.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate is used as a protecting group for amines in organic synthesis. Its stability under various reaction conditions makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It serves as a model compound for understanding the behavior of carbamate-based drugs.
Medicine: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceuticals targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring may interact with receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Tert-butyl N-(1-piperidin-4-ylmethyl)carbamate: Similar structure but with a methyl group instead of a propan-2-yl group.
Tert-butyl N-(1-piperidin-4-ylethyl)carbamate: Similar structure but with an ethyl group instead of a propan-2-yl group.
Tert-butyl N-(1-piperidin-4-ylbutyl)carbamate: Similar structure but with a butyl group instead of a propan-2-yl group.
Uniqueness: Tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate is unique due to the presence of the propan-2-yl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(1-piperidin-4-ylpropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(9-11-5-7-14-8-6-11)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZAGVVOHBMUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCNCC1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1779868-60-8 |
Source


|
| Record name | tert-butyl N-[1-(piperidin-4-yl)propan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)

![methyl [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B2528104.png)

![N-[(2-chlorophenyl)methyl]-2-[4-(3-methoxyphenyl)-2-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2528110.png)



![1-{3-[3-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2528114.png)

![N-({5H,6H,7H-cyclopenta[b]pyridin-7-yl}methyl)prop-2-enamide](/img/structure/B2528116.png)
![N-[2,2-Dimethyl-3-(oxan-4-yl)propyl]oxirane-2-carboxamide](/img/structure/B2528119.png)


